![molecular formula C26H29N3O3 B4116456 N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide](/img/structure/B4116456.png)
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. Activation of this receptor leads to the release of endogenous opioids, which in turn activate other opioid receptors and produce analgesia. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide also has affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide produces a range of effects on the body, including analgesia, sedation, and respiratory depression. These effects are similar to those produced by other opioids, but N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide is more potent than morphine. It also has a shorter duration of action, which may make it more suitable for use in acute pain management.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the mechanisms of opioid receptor activation. However, it also has several limitations. It is highly addictive and can produce respiratory depression, which makes it difficult to use in animal models. It is also a controlled substance, which makes it difficult to obtain and use in research.
Future Directions
There are several potential directions for future research on N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide. One area of interest is the development of new analgesic drugs based on its structure. Another area is the investigation of its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression than other opioids. Further research is also needed to fully understand its mechanism of action and the long-term effects of its use.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent opioid receptor agonist, with high affinity for the mu-opioid receptor. This makes it a promising candidate for the development of new analgesic drugs.
properties
IUPAC Name |
4-benzhydryl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-23-14-13-22(19-24(23)32-2)27-26(30)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOLPCWRMNSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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